molecular formula C20H31NO2 B11692384 (2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide

Katalognummer: B11692384
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: DACJGWPFDCEWDW-DTQAZKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It features a decyl chain attached to the nitrogen atom and a 4-methoxyphenyl group attached to the prop-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine to form 4-methoxycinnamic acid . This intermediate is then converted to its acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with decylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a single bond.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxycinnamic acid: A precursor in the synthesis of (2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide.

    N-decylcinnamide: Similar structure but lacks the methoxy group.

    N-decyl-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the decyl chain and the methoxy group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications.

Eigenschaften

Molekularformel

C20H31NO2

Molekulargewicht

317.5 g/mol

IUPAC-Name

(E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-17-21-20(22)16-13-18-11-14-19(23-2)15-12-18/h11-16H,3-10,17H2,1-2H3,(H,21,22)/b16-13+

InChI-Schlüssel

DACJGWPFDCEWDW-DTQAZKPQSA-N

Isomerische SMILES

CCCCCCCCCCNC(=O)/C=C/C1=CC=C(C=C1)OC

Kanonische SMILES

CCCCCCCCCCNC(=O)C=CC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.